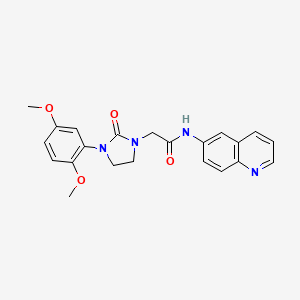
(4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C21H19ClFN3O2S and its molecular weight is 431.91. The purity is usually 95%.
BenchChem offers high-quality (4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence Labeling and Analysis
A fluorophore related to the chemical structure of interest, 6-Methoxy-4-quinolone, has been identified for its strong fluorescence in a wide pH range, making it suitable for biomedical analysis. It exhibits strong fluorescence with a large Stokes' shift in aqueous media, maintaining high stability against light and heat. This fluorophore has potential applications as a fluorescent labeling reagent, demonstrating efficient determination of carboxylic acids after derivatization (Hirano et al., 2004).
Antitumour Activity
Research on compounds with a morpholino group has shown distinct inhibition on the proliferation of cancer cell lines, including A549, BGC-823, and HepG-2. A study focusing on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone revealed its antitumor potential, indicating the broader relevance of morpholino compounds in cancer treatment (Tang & Fu, 2018).
Tubulin Polymerization Inhibition
Compounds related to the quinoline structure have been explored for their cytotoxic activity against human cancer cell lines, particularly focusing on their ability to inhibit tubulin polymerization. Among these, specific quinoline derivatives showed significant antiproliferative activity and induced apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents (Srikanth et al., 2016).
Computational Studies and Docking
Computational and docking studies on compounds featuring a thiazol and thiophene structure, which share functional groups with the chemical of interest, have been conducted to understand their antibacterial activity. These studies provide insights into the molecular interactions and potential biological targets of similar compounds, aiding in the development of new therapeutic agents (Shahana & Yardily, 2020).
Fluoroionophores for Metal Ion Detection
Quinoline-containing compounds have been utilized as fluoroionophores, showing efficient fluorescence-based detection of metal ions. Their binding properties and selectivity for certain metal ions make them valuable tools in environmental monitoring and analytical chemistry applications (Casnati et al., 2003).
Non-Covalent Interaction Studies
Investigations into the crystal packing of 1,2,4-oxadiazole derivatives, related by functional group similarity, have highlighted the role of non-covalent interactions such as lone pair-π interaction and halogen bonding. These studies are essential for understanding the structural stability and molecular assembly of pharmaceutical compounds, contributing to drug design and synthesis (Sharma et al., 2019).
Propriétés
IUPAC Name |
[4-(5-chloro-2-methoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2S/c1-28-19-5-2-13(22)10-18(19)25-20-15-11-14(23)3-4-17(15)24-12-16(20)21(27)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMJVUHDNAMMJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2380702.png)
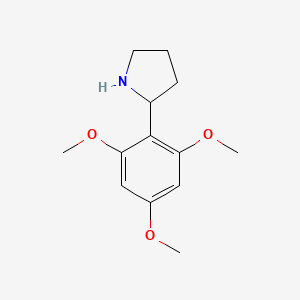
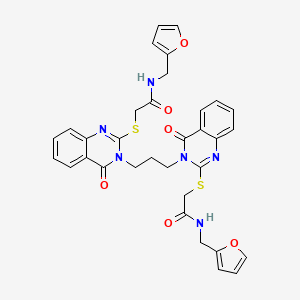
![3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2380707.png)

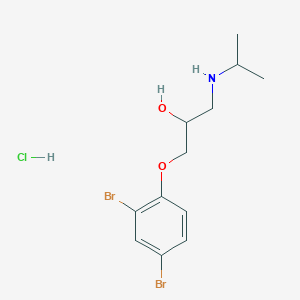
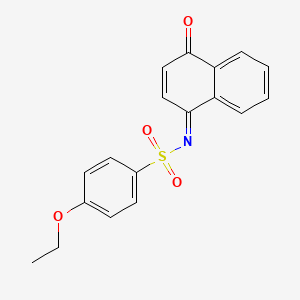
![N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2380712.png)
![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380713.png)
![3-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2380716.png)
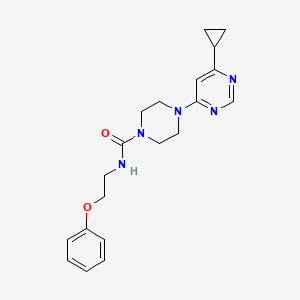
![1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B2380721.png)
